SDZ-WAG994

Description

Propriétés

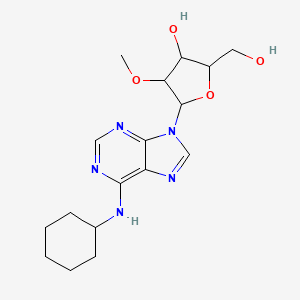

IUPAC Name |

5-[6-(cyclohexylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N5O4/c1-25-14-13(24)11(7-23)26-17(14)22-9-20-12-15(18-8-19-16(12)22)21-10-5-3-2-4-6-10/h8-11,13-14,17,23-24H,2-7H2,1H3,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAKAFSGZUXCHLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC1N2C=NC3=C(N=CN=C32)NC4CCCCC4)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Neuroprotective Potential of SDZ-WAG994: A Deep Dive into its Mechanism of Action on Neuronal Excitability

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of SDZ-WAG994, a potent and selective adenosine (B11128) A1 receptor agonist, on neuronal excitability. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the adenosinergic system for neurological disorders characterized by hyperexcitability, such as epilepsy.

Core Mechanism of Action: Selective Adenosine A1 Receptor Agonism

This compound exerts its effects on neuronal excitability primarily through its potent and selective agonism of the adenosine A1 receptor (A1R). The A1R is a G-protein coupled receptor that, upon activation, initiates a signaling cascade leading to a reduction in neuronal firing. This is achieved through two main downstream effects: the inhibition of voltage-gated calcium channels and the activation of G-protein inwardly rectifying potassium (GIRK) channels.[1] The collective impact of these actions is a hyperpolarization of the neuronal membrane and a decreased likelihood of action potential generation, thereby dampening neuronal excitability.

The selectivity of this compound for the A1R over other adenosine receptor subtypes, such as A2A and A2B, is a key characteristic that contributes to its therapeutic potential and a more favorable side-effect profile compared to non-selective adenosine agonists.[2]

Quantitative Analysis of this compound Activity

The potency and selectivity of this compound have been quantified in several studies. The following tables summarize the key quantitative data regarding its binding affinity for adenosine receptor subtypes and its functional effect on neuronal activity.

Table 1: Adenosine Receptor Binding Affinity of this compound

| Receptor Subtype | Ki (nM) |

| A1 | 23[2] |

| A2A | >10,000[2] |

| A2B | 25,000[2] |

Table 2: Functional Inhibition of Neuronal Hyperexcitability by this compound

| Experimental Model | Endpoint | IC50 (nM) |

| High-K+-induced continuous epileptiform activity in rat hippocampal slices | Inhibition of epileptiform activity | 52.5[3][4][5] |

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental procedures used to characterize this compound, the following diagrams are provided.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound's effect on neuronal excitability.

In Vitro Electrophysiology in Rat Hippocampal Slices

1. Slice Preparation:

-

Animals: Adult male Wistar rats (6-8 weeks old) are used.

-

Anesthesia and Decapitation: Rats are deeply anesthetized with isoflurane (B1672236) and decapitated.

-

Brain Extraction and Slicing: The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 25 NaHCO3, and 10 glucose. Transverse hippocampal slices (300-400 µm thick) are cut using a vibratome.

-

Incubation: Slices are allowed to recover in a submerged chamber containing oxygenated aCSF at room temperature for at least 1 hour before recording.

2. Electrophysiological Recording:

-

Recording Chamber: A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF at a rate of 2-3 ml/min, maintained at 32-34°C.

-

Induction of Epileptiform Activity: To induce epileptiform activity, the concentration of KCl in the aCSF is raised to 8 mM.

-

Recording: Extracellular field potentials are recorded from the CA1 or CA3 pyramidal cell layer using a glass microelectrode filled with aCSF. A bipolar stimulating electrode is placed in the Schaffer collateral pathway to evoke synaptic responses.

-

Drug Application: After a stable baseline of epileptiform activity is established, this compound is bath-applied at various concentrations.

-

Data Acquisition and Analysis: The frequency and amplitude of epileptiform discharges are recorded and analyzed before and after drug application to determine the concentration-dependent inhibitory effect and to calculate the IC50 value.

In Vivo Kainic Acid-Induced Status Epilepticus Model in Mice

1. Animal Model:

-

Animals: Adult male C57BL/6 mice are used.

-

Induction of Status Epilepticus: Mice are administered a single intraperitoneal (i.p.) injection of kainic acid (20-30 mg/kg).

-

Seizure Monitoring: Following kainic acid injection, mice are continuously monitored for behavioral seizures, which are scored according to the Racine scale. The onset of status epilepticus is defined as continuous seizure activity.

2. Drug Administration:

-

Treatment: Once status epilepticus is established, mice are treated with an i.p. injection of this compound at various doses (e.g., 0.3, 1, and 3 mg/kg) or vehicle control.

-

Outcome Measures: The primary outcome is the cessation of seizure activity. The latency to seizure termination and the duration of the anticonvulsant effect are recorded.

Conclusion

This compound is a potent and selective adenosine A1 receptor agonist that effectively reduces neuronal excitability. Its mechanism of action, involving the modulation of key ion channels downstream of A1R activation, has been well-characterized through in vitro and in vivo studies. The quantitative data on its receptor binding affinity and functional potency highlight its potential as a therapeutic agent for neurological disorders characterized by neuronal hyperexcitability. The detailed experimental protocols provided in this guide serve as a resource for researchers aiming to further investigate the properties of this compound and other A1R agonists.

References

- 1. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rndsystems.com [rndsystems.com]

- 3. researchgate.net [researchgate.net]

- 4. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo. | Sigma-Aldrich [sigmaaldrich.com]

- 5. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

SDZ-WAG994: A Deep Dive into its Adenosine Receptor Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of SDZ-WAG994, a potent agonist for adenosine (B11128) receptors. The document summarizes its binding affinities and functional potencies across the A1, A2A, A2B, and A3 adenosine receptor subtypes, offering a comprehensive resource for researchers in pharmacology and drug development.

Executive Summary

This compound, chemically known as N6-cyclohexyl-2'-O-methyladenosine, is a highly selective agonist for the adenosine A1 receptor. This selectivity is crucial for its therapeutic potential, as the diverse physiological roles of adenosine receptor subtypes necessitate targeted drug action to minimize off-target effects. This guide presents the quantitative data that substantiates this selectivity, details the experimental methodologies used to derive these findings, and visualizes the key pathways and processes involved.

Quantitative Selectivity Profile

The selectivity of this compound is most clearly demonstrated by its binding affinities (Ki) for the four adenosine receptor subtypes. The following table summarizes the available quantitative data from radioligand binding assays and functional assessments.

| Receptor Subtype | Binding Affinity (Ki) [nM] | Functional Potency |

| A1 | 23[1] | Ki = 8 nM (inhibition of lipolysis in rat adipocytes)[1]IC50 = 52.5 nM (inhibition of epileptiform activity in rat hippocampal slices)[1] |

| A2A | >10,000[1] | Not Available |

| A2B | 25,000[1] | Not Available |

| A3 | Data Not Available | Not Available |

Experimental Protocols

The quantitative data presented above is derived from rigorous experimental protocols. Understanding these methodologies is critical for interpreting the data and for designing future studies.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor. These assays typically involve the following steps:

-

Membrane Preparation: Membranes from cells or tissues expressing the target adenosine receptor subtype are isolated. This is achieved through homogenization of the tissue or cells in a lysis buffer, followed by centrifugation to pellet the membranes. The membrane pellet is then washed and resuspended in a suitable buffer.

-

Competitive Binding: A fixed concentration of a radiolabeled ligand (a molecule that binds to the receptor and is tagged with a radioactive isotope) is incubated with the prepared membranes in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Incubation and Separation: The mixture is incubated to allow the binding to reach equilibrium. Subsequently, the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of radioligand bound to the receptor, is measured using a scintillation counter.

-

Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Functional Assays (cAMP Accumulation)

Functional assays measure the biological response elicited by a ligand upon binding to its receptor. For adenosine receptors, which are G protein-coupled receptors (GPCRs), a common functional assay is the measurement of cyclic adenosine monophosphate (cAMP) accumulation.

-

A1 and A3 Receptor Activation (Gi-coupled): Activation of A1 and A3 receptors typically leads to the inhibition of adenylyl cyclase, the enzyme responsible for producing cAMP. Therefore, a potent agonist like this compound at the A1 receptor would be expected to decrease intracellular cAMP levels.

-

A2A and A2B Receptor Activation (Gs-coupled): Conversely, activation of A2A and A2B receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.

A typical cAMP functional assay protocol involves:

-

Cell Culture: Cells expressing the specific adenosine receptor subtype of interest are cultured.

-

Stimulation: The cells are treated with a phosphodiesterase inhibitor (to prevent the breakdown of cAMP) and then stimulated with varying concentrations of the test compound (this compound). For Gi-coupled receptors, the cells are often co-stimulated with a substance like forskolin (B1673556) to induce a measurable baseline of cAMP production that can then be inhibited.

-

Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET) based assays.

-

Data Analysis: The data is plotted as a concentration-response curve to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response (either inhibition or stimulation of cAMP production).

Signaling Pathways and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Adenosine Receptor Subtype Signaling Pathways.

Caption: Experimental Workflow for Radioligand Binding Assay.

Conclusion

The available data robustly demonstrates that this compound is a potent and highly selective agonist for the adenosine A1 receptor. Its significantly lower affinity for the A2A and A2B subtypes underscores its potential for targeted therapeutic applications where A1 receptor activation is desired without concurrently modulating other adenosine receptor pathways. The lack of publicly available binding data for the A3 receptor represents a gap in the complete selectivity profile. Further research to elucidate the activity of this compound at the A3 receptor would provide a more comprehensive understanding of its pharmacological properties. The detailed experimental protocols and visual workflows provided in this guide offer a foundational resource for researchers working with this and similar compounds.

References

- 1. SDZ WAG 994 | Adenosine A1 Receptors | Tocris Bioscience [tocris.com]

- 2. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]

Downstream Signaling Pathways of SDZ-WAG994: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SDZ-WAG994 is a potent and selective agonist for the A1 adenosine (B11128) receptor (A1AR), a G protein-coupled receptor (GPCR) implicated in a multitude of physiological processes.[1][2] As a member of the A1AR agonist class, this compound holds therapeutic potential, particularly in neurology, for its demonstrated anticonvulsant properties with a favorable cardiovascular side-effect profile compared to other A1AR agonists.[3][4] This technical guide delineates the downstream signaling pathways activated by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate further research and drug development.

Quantitative Profile of this compound

This compound exhibits high selectivity and potency for the A1 adenosine receptor. The following table summarizes key quantitative metrics for this compound.

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Ki) | |||

| A1 Adenosine Receptor | 23 nM | Not specified | [1][2] |

| A2A Adenosine Receptor | >10,000 nM | Not specified | [1][2] |

| A2B Adenosine Receptor | >25,000 nM | Not specified | [1][2] |

| Functional Potency | |||

| Inhibition of adenosine deaminase-stimulated lipolysis (Ki) | 8 nM | Rat adipocytes | [1][2] |

| Inhibition of high-K+-induced continuous epileptiform activity (IC50) | 52.5 nM | Rat hippocampal slices | [3][4] |

Core Signaling Pathways of this compound

As an A1AR agonist, this compound is predicted to activate canonical A1AR downstream signaling cascades. These pathways are primarily mediated by the Gαi/o and Gβγ subunits of the heterotrimeric G protein.

Gαi/o-Mediated Inhibition of Adenylyl Cyclase

The hallmark of A1AR activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA), a key downstream effector that phosphorylates numerous cellular substrates.

Gβγ-Mediated Modulation of Ion Channels

The Gβγ subunits released upon A1AR activation by this compound can directly interact with and modulate the activity of various ion channels. This includes the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane. Concurrently, Gβγ subunits can inhibit N-, P-, and Q-type voltage-gated calcium channels, reducing calcium influx.

Activation of Phospholipase C (PLC) and MAPK/ERK Pathways

A1AR activation can also lead to the stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). Furthermore, A1AR signaling can converge on the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, a critical regulator of cell proliferation, differentiation, and survival.

Experimental Protocols

The following are generalized protocols for key experiments to characterize the downstream signaling of this compound. These protocols are based on established methodologies and should be optimized for specific cell types and experimental conditions.

Radioligand Binding Assay

This protocol is for determining the binding affinity (Ki) of this compound for the A1 adenosine receptor.

Materials:

-

Cell membranes expressing the A1 adenosine receptor

-

[3H]-DPCPX (a radiolabeled A1AR antagonist)

-

This compound

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound.

-

In a microplate, combine cell membranes, a fixed concentration of [3H]-DPCPX, and varying concentrations of this compound.

-

For total binding, omit this compound. For non-specific binding, include a high concentration of a non-labeled A1AR ligand.

-

Incubate at room temperature to reach equilibrium.

-

Rapidly filter the reaction mixture through glass fiber filters and wash with ice-cold binding buffer.

-

Place filters in scintillation vials with scintillation fluid.

-

Quantify radioactivity using a scintillation counter.

-

Calculate specific binding and determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.[5]

Adenylyl Cyclase Inhibition Assay

This protocol measures the ability of this compound to inhibit adenylyl cyclase activity, typically measured by quantifying cAMP levels.

Materials:

-

Cells expressing the A1 adenosine receptor

-

This compound

-

Forskolin (B1673556) (an adenylyl cyclase activator)

-

Phosphodiesterase inhibitor (e.g., IBMX or rolipram)[5]

-

cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based biosensor)[6][7]

-

Lysis buffer

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Pre-treat cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Add varying concentrations of this compound to the cells.

-

Stimulate the cells with a fixed concentration of forskolin to activate adenylyl cyclase.

-

Incubate for a defined period.

-

Lyse the cells and measure intracellular cAMP levels using a commercial kit according to the manufacturer's instructions.

-

Generate a dose-response curve to determine the EC50 for adenylyl cyclase inhibition.

Western Blot for ERK Phosphorylation

This protocol is to assess the effect of this compound on the phosphorylation of ERK1/2.

Materials:

-

Cells of interest

-

This compound

-

Serum-free media

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE gels and blotting apparatus

-

PVDF membrane

Procedure:

-

Culture cells to 70-80% confluency and then serum-starve overnight to reduce basal ERK phosphorylation.

-

Treat cells with varying concentrations of this compound for different time points.

-

Lyse the cells on ice and determine protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.[8]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.

-

Quantify band intensities to determine the fold-change in ERK phosphorylation.

Conclusion

This compound is a selective A1 adenosine receptor agonist that initiates a cascade of downstream signaling events. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of novel therapeutics. The information and protocols provided in this guide serve as a comprehensive resource for researchers in this field. Further studies are warranted to provide more quantitative data on the effects of this compound on each specific downstream signaling molecule and to explore these pathways in various in vivo models.

References

- 1. rndsystems.com [rndsystems.com]

- 2. SDZ WAG 994 | Adenosine A1 Receptors | Tocris Bioscience [tocris.com]

- 3. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. resources.revvity.com [resources.revvity.com]

- 6. biorxiv.org [biorxiv.org]

- 7. Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of SDZ-WAG994 In Vivo

For Researchers, Scientists, and Drug Development Professionals

Abstract

SDZ-WAG994, also known as 6-cyclohexyl-2'-O-methyl-adenosine, is a potent and selective agonist for the adenosine (B11128) A1 receptor.[1] In vivo studies have demonstrated its significant pharmacodynamic effects, including anticonvulsant, hypotensive, and anti-lipolytic activities. This technical guide provides a comprehensive overview of the available in vivo pharmacokinetic and pharmacodynamic data for this compound, details of experimental protocols, and visualizations of its mechanism of action and experimental workflows. While noted as orally active, detailed in vivo pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability are not extensively available in the public domain.

Pharmacodynamics

This compound exerts its effects through the activation of the adenosine A1 receptor, a G protein-coupled receptor. This activation leads to the inhibition of adenylate cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This mechanism underlies its observed physiological effects.

Anticonvulsant Activity

In a murine model of status epilepticus induced by kainic acid, this compound has shown potent anticonvulsant effects. Intraperitoneal (i.p.) administration of this compound significantly attenuated or completely stopped established seizures.[2][3][4]

Table 1: In Vivo Anticonvulsant Efficacy of this compound in a Kainic Acid-Induced Status Epilepticus Mouse Model

| Dose (i.p.) | Animal Model | Key Findings | Reference |

| 0.3 mg/kg | C57BL/6J Mice | Attenuated established status epilepticus. | [2] |

| 1 mg/kg | C57BL/6J Mice | The majority of mice were seizure-free after three injections. | [2][3][4] |

In vitro studies on rat hippocampal slices have demonstrated a half-maximal inhibitory concentration (IC50) of 52.5 nM for suppressing epileptiform activity.[2][3][4]

Cardiovascular Effects

This compound has been observed to cause a sustained decrease in both blood pressure and heart rate in spontaneously hypertensive rats (SHR).

Table 2: Cardiovascular and Metabolic Effects of Oral this compound in Spontaneously Hypertensive Rats with Hyperglycemia (SHR-DM)

| Dose (p.o.) | Animal Model | Observed Effects | Reference |

| 0.1 mg/kg | SHR-DM | Lowered blood pressure and heart rate. | [1] |

| 0.1 mg/kg | SHR-DM | Decreased serum levels of free fatty acids, triglycerides, phospholipids, and total cholesterol. | [1] |

| 0.1 mg/kg | SHR-DM | Lowered serum glucose concentration. | [1] |

Note: Specific quantitative data on the magnitude and duration of the reduction in blood pressure and heart rate are not detailed in the available search results.

Metabolic Effects

As an adenosine A1 receptor agonist, this compound inhibits lipolysis. In rat adipocytes, it has been shown to inhibit adenosine deaminase-stimulated lipolysis with a high potency (Ki = 8 nM). In vivo studies in spontaneously hypertensive rats with hyperglycemia also demonstrated a reduction in circulating lipids following oral administration.[1]

Pharmacokinetics

While this compound is described as an orally active agent, detailed quantitative in vivo pharmacokinetic data is sparse in the reviewed literature.[1] Specific parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), and oral bioavailability have not been identified in the search results. Further investigation of primary literature may be required to obtain these specific values.

Table 3: In Vivo Pharmacokinetic Parameters of this compound

| Parameter | Value | Animal Model | Route of Administration | Reference |

| Cmax | Data not available | - | - | - |

| Tmax | Data not available | - | - | - |

| AUC | Data not available | - | - | - |

| Half-life | Data not available | - | - | - |

| Oral Bioavailability | Data not available | - | - | - |

Signaling Pathway and Experimental Workflows

This compound Signaling Pathway

The primary mechanism of action for this compound is the activation of the adenosine A1 receptor, which is coupled to an inhibitory G protein (Gi). This leads to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels.

Caption: Signaling pathway of this compound via the adenosine A1 receptor.

Experimental Workflow for In Vivo Anticonvulsant Studies

The following diagram outlines the typical workflow for assessing the anticonvulsant efficacy of this compound in the kainic acid-induced status epilepticus model in mice.

Caption: Workflow for in vivo anticonvulsant testing of this compound.

Experimental Protocols

Kainic Acid-Induced Status Epilepticus in Mice

This protocol is based on studies evaluating the anticonvulsant effects of this compound.[2]

-

Animals: Adult C57BL/6J mice are used.

-

Seizure Induction: A single intraperitoneal (i.p.) injection of kainic acid (e.g., 20 mg/kg) is administered to induce status epilepticus.

-

Monitoring: Electroencephalogram (EEG) is continuously monitored to confirm the establishment and progression of seizure activity.

-

Drug Administration: Once status epilepticus is established (typically within the first hour after kainic acid injection), this compound is administered via i.p. injection at doses of 0.3 mg/kg or 1 mg/kg. Multiple injections may be given at specified intervals (e.g., every 20 minutes for three doses).

-

Data Analysis: EEG recordings are analyzed to quantify seizure frequency, duration, and severity before and after drug administration.

Assessment of Cardiovascular Effects in Spontaneously Hypertensive Rats

The following is a general protocol outline based on descriptions of similar studies.

-

Animals: Spontaneously hypertensive rats (SHR) are used as a model for hypertension.

-

Drug Administration: this compound is administered orally (p.o.) at the desired dose (e.g., 0.1 mg/kg).[1]

-

Blood Pressure and Heart Rate Measurement:

-

Method: Blood pressure and heart rate can be measured using either non-invasive methods like the tail-cuff method or through invasive methods such as telemetry or indwelling arterial catheters for continuous monitoring.

-

Procedure: Baseline measurements are taken before drug administration. Following administration, measurements are recorded at regular intervals to determine the onset, magnitude, and duration of the cardiovascular effects.

-

-

Data Analysis: Changes in systolic blood pressure, diastolic blood pressure, mean arterial pressure, and heart rate from baseline are calculated and analyzed.

In Vivo Assessment of Anti-Lipolytic Effects

This protocol provides a general framework for evaluating the impact of this compound on lipolysis in vivo.

-

Animals: Rats are used for these studies. For some studies, a model of hyperglycemia can be induced using streptozotocin.[1]

-

Drug Administration: this compound is administered, for example, orally at a dose of 0.1 mg/kg.[1]

-

Blood Sampling: Blood samples are collected at baseline and at various time points after drug administration.

-

Biochemical Analysis: Plasma or serum is analyzed for levels of free fatty acids (FFA), triglycerides, and glycerol (B35011) as indicators of lipolysis.

-

Data Analysis: Changes in the concentrations of these lipid markers from baseline are determined to assess the extent of lipolysis inhibition.

Conclusion

References

- 1. Hypoglycemic and hypotensive effects of 6-cyclohexyl-2'-O-methyl-adenosine, an adenosine A1 receptor agonist, in spontaneously hypertensive rat complicated with hyperglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Blood-Brain Barrier Penetration Capabilities of SDZ-WAG994

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific information regarding the blood-brain barrier (BBB) penetration capabilities of SDZ-WAG994, a potent and selective A1 adenosine (B11128) receptor agonist. While direct quantitative data on brain-to-plasma ratios remain elusive in publicly accessible literature, this document synthesizes the existing qualitative evidence, outlines relevant experimental methodologies, and presents conceptual frameworks for understanding its central nervous system (CNS) activity.

Executive Summary

Evidence of Blood-Brain Barrier Penetration

Further indirect evidence comes from in vivo studies where systemic administration of this compound led to clear centrally-mediated effects. For instance, in the study by Klaft et al., intraperitoneal injections of this compound were effective in suppressing kainic acid-induced status epilepticus in mice.[1][2][3] The observed potent anticonvulsant activity strongly implies that the compound reached pharmacologically relevant concentrations in the brain.

Quantitative Data on CNS Distribution

A thorough review of the available scientific literature did not yield specific quantitative data on the brain-to-plasma concentration ratio (Kp), the unbound brain-to-plasma concentration ratio (Kp,uu), or the permeability-surface area product (PS) for this compound. Such data is typically generated during preclinical pharmacokinetic studies. It is highly probable that this information is contained within the initial comprehensive pharmacological profile of the compound published by Wagner et al. in 1995 in Drug Development Research.

Table 1: Quantitative Blood-Brain Barrier Penetration Data for this compound

| Parameter | Value | Species | Method | Reference |

| Brain-to-Plasma Ratio (Kp) | Data Not Available | - | - | - |

| Unbound Brain-to-Plasma Ratio (Kp,uu) | Data Not Available | - | - | - |

| Permeability Coefficient | Data Not Available | - | - | - |

Note: The absence of data in this table reflects the lack of publicly available quantitative information. The original characterization studies are likely to contain this data.

Experimental Methodologies for Assessing BBB Penetration

The determination of a compound's ability to cross the BBB involves a variety of in vitro, in vivo, and ex vivo experimental techniques. While the specific methods used for this compound are not detailed in recent literature, the following are standard approaches that would have been employed to establish its BBB penetration.

In Vivo Models

-

Brain Tissue Concentration Measurement: This is a direct method where, following systemic administration of the compound, brain and plasma samples are collected at various time points. The concentrations of the drug in both matrices are then determined, typically using liquid chromatography-mass spectrometry (LC-MS/MS), to calculate the brain-to-plasma concentration ratio.

-

In Vivo Microdialysis: This technique allows for the sampling of unbound drug concentrations in the brain's interstitial fluid (ISF). A microdialysis probe is implanted into a specific brain region of a freely moving animal. The drug concentration in the collected dialysate is measured, providing a direct measure of the pharmacologically active unbound drug in the CNS.

Ex Vivo Analysis

-

Brain Homogenate Analysis: Following in vivo dosing and euthanasia, the brain is harvested, homogenized, and the drug concentration is measured. This method provides an overall concentration in the brain tissue, which includes both bound and unbound drug.

The anticonvulsant efficacy of this compound was demonstrated in an in vivo model of status epilepticus, the methodology for which is detailed below.

Experimental Protocol: In Vivo Model of Kainic Acid-Induced Status Epilepticus [1][2][3]

-

Animal Model: Adult male mice are utilized.

-

Induction of Status Epilepticus: Kainic acid is administered intraperitoneally (i.p.) at a dose of 20 mg/kg to induce seizures.

-

Establishment of Status Epilepticus: The animals are monitored, and the establishment of status epilepticus is confirmed.

-

Drug Administration: Once status epilepticus is established, mice receive three i.p. injections of this compound (at doses of 0.3 mg/kg or 1 mg/kg) or a vehicle control.

-

Monitoring: Seizure activity is monitored and quantified.

-

Outcome Measures: The primary outcomes are the reduction in seizure frequency and duration, and survival of the animals.

Visualizations

Conceptual Signaling Pathway of this compound in the CNS

The mechanism of action of this compound in the CNS involves the activation of A1 adenosine receptors, which are G-protein coupled receptors. Their activation leads to a cascade of intracellular events that ultimately reduce neuronal excitability.

Caption: Conceptual signaling pathway of this compound after crossing the blood-brain barrier.

Experimental Workflow for In Vivo Anticonvulsant Efficacy Testing

The following diagram illustrates the workflow for the in vivo experiments that provide indirect evidence of this compound's BBB penetration.

Caption: Experimental workflow for assessing the in vivo anticonvulsant effects of this compound.

Conclusion

References

- 1. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Antilipolytic Effects of SDZ-WAG994

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antilipolytic properties of SDZ-WAG994, a potent and selective adenosine (B11128) A1 receptor agonist. The document details the mechanism of action, experimental protocols for assessing its effects, and quantitative data from preclinical studies.

Core Mechanism of Action: Adenosine A1 Receptor Agonism

This compound exerts its antilipolytic effects by acting as a potent and selective agonist for the adenosine A1 receptor (A1R). This receptor is a G-protein coupled receptor (GPCR) linked to an inhibitory G-protein (Gαi). The activation of the A1R in adipocytes initiates a signaling cascade that ultimately suppresses the breakdown of triglycerides into free fatty acids and glycerol (B35011), a process known as lipolysis.

The primary mechanism involves the inhibition of adenylyl cyclase activity upon the activation of the Gαi subunit. This leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1][2] cAMP is a critical second messenger in the lipolytic pathway, as it activates Protein Kinase A (PKA). PKA, in turn, phosphorylates and activates key enzymes responsible for lipolysis, namely hormone-sensitive lipase (B570770) (HSL) and adipose triglyceride lipase (ATGL). By reducing cAMP levels, this compound effectively dampens the activation of PKA and subsequently inhibits the enzymatic activity of HSL and ATGL, leading to a potent antilipolytic effect. This action counteracts the stimulatory effects of β-adrenergic agonists, which are known to increase cAMP levels and promote lipolysis.

Quantitative Data on the Antilipolytic Effects of this compound

The following tables summarize the key quantitative data demonstrating the potency and selectivity of this compound in inhibiting lipolysis.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Ki (nM) |

| Adenosine A1 | 23[3] |

| Adenosine A2A | >10,000[3] |

| Adenosine A2B | >25,000[3] |

Table 2: Potency in Inhibiting Lipolysis

| Parameter | Value | Species/Cell Type |

| Ki (inhibition of adenosine deaminase-stimulated lipolysis) | 8 nM[3] | Rat Adipocytes |

| IC50 (inhibition of high-K+-induced continuous epileptiform activity) | 52.5 nM[1][4][5][6] | Rat Hippocampal Slices |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antilipolytic effects of this compound.

Antilipolysis Assay in Isolated Rat Adipocytes

This protocol is designed to measure the ability of this compound to inhibit stimulated lipolysis in primary rat adipocytes.

Materials:

-

Male Wistar rats (180-200 g)

-

Collagenase (Type II)

-

Krebs-Ringer bicarbonate (KRB) buffer supplemented with 4% bovine serum albumin (BSA) and 5.5 mM glucose

-

Isoproterenol (B85558) (a β-adrenergic agonist to stimulate lipolysis)

-

This compound

-

Glycerol assay kit

Procedure:

-

Adipocyte Isolation:

-

Euthanize rats and excise epididymal fat pads.

-

Mince the fat tissue and digest with collagenase in KRB buffer at 37°C for 60 minutes with gentle shaking.

-

Filter the cell suspension through a nylon mesh to remove undigested tissue.

-

Wash the isolated adipocytes three times with fresh KRB buffer.

-

Resuspend the adipocytes in KRB buffer to a final concentration of approximately 10% (v/v).

-

-

Antilipolysis Assay:

-

Pre-incubate aliquots of the adipocyte suspension with varying concentrations of this compound for 15 minutes at 37°C.

-

Induce lipolysis by adding a submaximal concentration of isoproterenol (e.g., 10 nM) to the adipocyte suspension.

-

Incubate for 90 minutes at 37°C with gentle shaking.

-

Terminate the incubation by placing the tubes on ice.

-

Collect the infranatant (the layer below the floating adipocytes) for glycerol measurement.

-

-

Glycerol Measurement:

-

Determine the glycerol concentration in the infranatant using a commercially available enzymatic glycerol assay kit. The amount of glycerol released is a direct measure of lipolysis.

-

-

Data Analysis:

-

Calculate the percentage inhibition of isoproterenol-stimulated lipolysis for each concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that produces 50% of the maximal inhibition) by plotting the percentage inhibition against the log concentration of this compound.

-

Measurement of Intracellular cAMP Levels

This protocol outlines the procedure for measuring changes in intracellular cAMP levels in response to this compound treatment.

Materials:

-

Isolated rat adipocytes (prepared as described above)

-

Forskolin (B1673556) (an adenylyl cyclase activator)

-

This compound

-

cAMP assay kit (e.g., ELISA or TR-FRET based)

-

Cell lysis buffer

Procedure:

-

Cell Treatment:

-

Pre-incubate isolated adipocytes with varying concentrations of this compound for 15 minutes at 37°C.

-

Stimulate adenylyl cyclase activity by adding a fixed concentration of forskolin (e.g., 10 µM).

-

Incubate for 10 minutes at 37°C.

-

-

Cell Lysis and cAMP Measurement:

-

Terminate the reaction and lyse the cells according to the instructions of the chosen cAMP assay kit.

-

Measure the intracellular cAMP concentration using the assay kit.

-

-

Data Analysis:

-

Calculate the percentage inhibition of forskolin-stimulated cAMP production for each concentration of this compound.

-

Determine the IC50 value for the inhibition of cAMP accumulation.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows.

Caption: Signaling pathway of this compound's antilipolytic effect.

Caption: Experimental workflow for the antilipolysis assay.

Clinical Status

While preclinical data strongly support the antilipolytic effects of this compound, its clinical development has primarily focused on other therapeutic areas. This compound has undergone Phase II clinical trials for indications such as pain and cardiovascular conditions.[4] To date, there is a lack of publicly available clinical trial data specifically evaluating the antilipolytic effects of this compound in humans or its impact on circulating free fatty acid levels. Further clinical investigation would be necessary to ascertain its potential as a therapeutic agent for metabolic disorders characterized by elevated lipolysis.

References

- 1. Partial Inhibition of Adipose Tissue Lipolysis Improves Glucose Metabolism and Insulin Sensitivity Without Alteration of Fat Mass - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Feeding desensitizes A1 adenosine receptors in adipose through FOXO1-mediated transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Role of SDZ-WAG994 in Modulating Neurotransmitter Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of SDZ-WAG994, a potent and selective adenosine (B11128) A1 receptor agonist, and its critical role in the modulation of neurotransmitter release. This document synthesizes key research findings, presents quantitative data, outlines detailed experimental protocols, and visualizes the underlying molecular mechanisms.

Introduction to this compound

This compound is a synthetic compound recognized for its high affinity and selectivity for the adenosine A1 receptor.[1] Its primary pharmacological action is the activation of this receptor, leading to a cascade of intracellular events that ultimately regulate neuronal excitability and neurotransmitter release. Research has particularly highlighted its potent anticonvulsant properties, demonstrating its efficacy in both in vitro and in vivo models of epilepsy.[2][3][4] This guide delves into the core mechanisms by which this compound exerts its effects, with a focus on its modulation of neurotransmitter systems.

Core Mechanism of Action

The principal mechanism of action of this compound is the activation of the adenosine A1 receptor, a G-protein coupled receptor (GPCR). This activation initiates a signaling cascade that leads to the modulation of ion channel activity and, consequently, a reduction in the release of excitatory neurotransmitters, most notably glutamate (B1630785).[2][5]

The key molecular events following A1 receptor activation by this compound include:

-

Inhibition of Voltage-Gated Calcium Channels (VGCCs): Activation of the A1 receptor leads to the inhibition of presynaptic N-type and P/Q-type calcium channels. This reduction in calcium influx into the presynaptic terminal is a critical step in diminishing neurotransmitter vesicle fusion and release.

-

Activation of G-protein Inwardly Rectifying Potassium (GIRK) Channels: A1 receptor activation also leads to the opening of GIRK channels, causing an efflux of potassium ions from the neuron. This results in hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and further contributing to the reduction of neurotransmitter release.[2][5]

These actions collectively result in a potent suppression of synaptic transmission and a reduction in neuronal hyperexcitability, which underlies the therapeutic potential of this compound in conditions such as epilepsy.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound and other relevant adenosine A1 receptor agonists.

Table 1: Binding Affinity of this compound for Adenosine Receptors

| Receptor Subtype | Ki (nM) |

| Adenosine A1 | 23[1] |

| Adenosine A2A | >10,000[1] |

| Adenosine A2B | >25,000[1] |

Table 2: Potency of this compound in In Vitro Epilepsy Models

| Experimental Model | Parameter | Value |

| High-K+-induced epileptiform activity in rat hippocampal slices | IC50 | 52.5 nM[2][3][4] |

Table 3: Effects of Adenosine A1 Receptor Agonists on Glutamate Release (Proxy Data)

| A1 Receptor Agonist | Concentration | Model System | Effect on Glutamate Release |

| R-PIA | 100 µM | Goldfish brain synaptosomes | 34% inhibition |

| CHA | 100 µM | Goldfish brain synaptosomes | 45% inhibition |

| Adenosine | 100 µM | Goldfish brain synaptosomes | 31% inhibition |

Note: Data in Table 3 is for other adenosine A1 receptor agonists and is included to provide an expected range of effect for this compound, for which direct quantitative data on glutamate release was not available in the reviewed literature.

Experimental Protocols

This section details the methodologies for key experiments relevant to the study of this compound's effects on neurotransmitter release.

In Vitro Electrophysiology in Hippocampal Slices

This protocol is adapted from studies investigating the anticonvulsant effects of this compound.[2]

Objective: To measure the effect of this compound on neuronal hyperexcitability in an in vitro model of epilepsy.

Materials:

-

Male Wistar rats (80-120 days old)

-

Artificial cerebrospinal fluid (aCSF) containing (in mM): 129 NaCl, 3 KCl, 1.25 NaH2PO4, 21 NaHCO3, 1.6 CaCl2, 1.8 MgSO4, and 10 D-glucose, saturated with 95% O2/5% CO2.

-

High-K+ aCSF (8 mM KCl)

-

This compound stock solution

-

Vibratome

-

Interface recording chamber

-

Glass microelectrodes (resistance < 3 MΩ)

-

Amplifier and data acquisition system

Procedure:

-

Anesthetize the rat with isoflurane (B1672236) and decapitate.

-

Rapidly remove the brain and place it in ice-cold aCSF.

-

Prepare 400 µm thick horizontal combined entorhinal cortex/hippocampal slices using a vibratome.

-

Transfer slices to an interface recording chamber and perfuse with carbogenated aCSF at 34°C for at least 2 hours to recover.

-

Induce continuous epileptiform activity by switching the perfusion to high-K+ aCSF.

-

After stabilization of epileptiform activity (~40 min), place a recording electrode in the CA3 subregion, approximately 100 µm below the slice surface.

-

Record baseline extracellular field potentials for a designated period.

-

Bath-apply this compound at various concentrations.

-

Record changes in the frequency, amplitude, and duration of epileptiform events.

-

Analyze the data to determine the concentration-response relationship and calculate the IC50 value.

In Vivo Microdialysis for Glutamate Measurement (Adapted Protocol)

This protocol is a generalized procedure for in vivo microdialysis to measure extracellular glutamate levels, adapted for a hypothetical study with this compound.

Objective: To measure the effect of this compound on extracellular glutamate levels in a specific brain region (e.g., hippocampus) of a freely moving rodent.

Materials:

-

Adult male rats

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., CMA 7, 2 mm membrane)

-

Perfusion pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF) for perfusion

-

This compound solution for systemic or local administration

-

HPLC system with fluorescence detection for glutamate analysis

Procedure:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Surgically implant a guide cannula targeted to the brain region of interest (e.g., hippocampus).

-

Allow the animal to recover from surgery for several days.

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular glutamate.

-

Administer this compound either systemically (e.g., intraperitoneal injection) or locally via reverse dialysis through the probe.

-

Continue collecting dialysate samples for several hours post-administration.

-

Analyze the glutamate concentration in the dialysate samples using HPLC with fluorescence detection.

-

Express the results as a percentage change from the baseline glutamate levels.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows.

Caption: Signaling pathway of this compound at the presynaptic terminal.

Caption: Experimental workflow for in vivo microdialysis.

Conclusion

This compound is a potent and selective adenosine A1 receptor agonist that effectively modulates neurotransmitter release, primarily by inhibiting the release of glutamate. Its mechanism of action, involving the inhibition of presynaptic calcium channels and activation of potassium channels, provides a strong rationale for its investigation in neurological disorders characterized by neuronal hyperexcitability, such as epilepsy. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and similar compounds. Further research is warranted to obtain more direct quantitative data on the effects of this compound on the release of various neurotransmitters in vivo.

References

- 1. Adenosine A1 receptor-mediated inhibition of evoked glutamate release is coupled to calcium influx decrease in goldfish brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of adenosine A1 and A2A receptor activation on the evoked release of glutamate from rat cerebrocortical synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vivo Determination of Glutamate Uptake by Brain Microdialysis | Springer Nature Experiments [experiments.springernature.com]

- 4. Adenosine A1-receptor modulation of glutamate-induced calcium influx in rat retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to SDZ-WAG994: A Potent and Selective Adenosine A1 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SDZ-WAG994, chemically known as N-Cyclohexyl-2'-O-methyladenosine, is a potent and highly selective agonist for the adenosine (B11128) A1 receptor. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological characteristics. Detailed experimental protocols from key studies are presented to facilitate reproducibility and further investigation. The document includes a thorough examination of its mechanism of action, centered on the activation of the A1 adenosine receptor and its downstream signaling pathways. Quantitative data are summarized in tabular format for clarity, and complex biological and experimental processes are visualized using Graphviz diagrams to enhance understanding. This guide is intended to serve as a core resource for researchers and professionals involved in drug discovery and development, particularly those focused on adenosinergic signaling pathways and their therapeutic potential.

Chemical Structure and Physicochemical Properties

This compound is a synthetic derivative of adenosine, characterized by a cyclohexyl group at the N6 position and a methyl group at the 2'-O position of the ribose moiety. These modifications contribute to its high affinity and selectivity for the adenosine A1 receptor.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | N-Cyclohexyl-2'-O-methyladenosine | |

| IUPAC Name | (2R,3R,4R,5R)-2-(6-(cyclohexylamino)-9H-purin-9-yl)-5-(hydroxymethyl)-4-methoxytetrahydrofuran-3-ol | N/A |

| CAS Number | 130714-47-5 | |

| Molecular Formula | C₁₇H₂₅N₅O₄ | |

| Molecular Weight | 363.41 g/mol | |

| Purity | ≥99% | |

| Solubility | Soluble to 100 mM in 1.1eq. NaOH and to 100 mM in DMSO. | |

| Storage | Desiccate at +4°C |

Biological Activity and Pharmacological Properties

This compound is a potent and selective agonist of the adenosine A1 receptor, demonstrating significantly lower affinity for A2A and A2B receptors. This selectivity is crucial for its specific pharmacological effects.

Table 2: Receptor Binding Affinities (Ki) of this compound

| Receptor Subtype | Ki (nM) | Reference |

| Adenosine A1 | 23 | |

| Adenosine A2A | >10,000 | |

| Adenosine A2B | >25,000 |

Table 3: Functional Activity of this compound

| Biological Effect | Metric | Value | Species/Model | Reference |

| Inhibition of Lipolysis | Ki | 8 nM | Rat Adipocytes | |

| Inhibition of High-K⁺-induced Epileptiform Activity | IC₅₀ | 52.5 nM | Rat Hippocampal Slices | |

| Anticonvulsant Effect in vivo | Effective Dose | 0.3 - 1 mg/kg (i.p.) | Mouse (Kainic Acid-induced Status Epilepticus) | |

| Cardiovascular Effects | N/A | Sustained fall in blood pressure and heart rate | Spontaneously Hypertensive Rats |

Mechanism of Action and Signaling Pathways

This compound exerts its effects by binding to and activating the adenosine A1 receptor, a G-protein coupled receptor (GPCR). The activation of the A1 receptor by this compound initiates a cascade of intracellular signaling events.

The binding of this compound to the A1 receptor leads to the activation of inhibitory G-proteins (Gi/o). This activation results in the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). Lowered cAMP levels reduce the activity of protein kinase A (PKA). Furthermore, the activation of Gi/o proteins by this compound leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization. Simultaneously, it inhibits N-type and P/Q-type voltage-gated calcium channels, which reduces calcium influx. These coordinated actions at the cellular level culminate in the observed physiological effects, such as reduced neuronal excitability and decreased cardiac activity.

Caption: Signaling pathway of this compound via the Adenosine A1 Receptor.

Key Experimental Protocols

The following sections provide detailed methodologies from pivotal studies that have characterized the pharmacological profile of this compound.

Radioligand Binding Assays for Receptor Affinity (Adapted from Wagner et al., 1995)

This protocol describes the method used to determine the binding affinity (Ki) of this compound for adenosine receptor subtypes.

Caption: Experimental workflow for radioligand binding assay.

Methodology:

-

Membrane Preparation: Membranes from appropriate tissues or cells expressing the target adenosine receptor subtype were prepared by homogenization followed by differential centrifugation.

-

Binding Reaction: Membranes were incubated in a buffer solution containing a specific radioligand for the receptor of interest (e.g., [³H]DPCPX for A1 receptors) and a range of concentrations of this compound.

-

Separation of Bound and Free Ligand: The reaction was terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

Quantification: The amount of radioactivity retained on the filters was measured using liquid scintillation counting.

-

Data Analysis: Competition curves were generated by plotting the percentage of specific binding against the logarithm of the competitor (this compound) concentration. The IC₅₀ (concentration of competitor that inhibits 50% of specific binding) was determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vivo Cardiovascular Studies in Spontaneously Hypertensive Rats (Adapted from Ishikawa et al., 1998)

This protocol outlines the methodology to assess the hypotensive and bradycardic effects of this compound in an animal model of hypertension.

Methodology:

-

Animal Model: Male spontaneously hypertensive rats (SHR) were used.

-

Surgical Preparation: Rats were anesthetized, and catheters were implanted in the carotid artery and jugular vein for blood pressure measurement and drug administration, respectively.

-

Drug Administration: After a recovery period, conscious and unrestrained rats received either vehicle or this compound orally or intravenously.

-

Data Acquisition: Arterial blood pressure and heart rate were continuously monitored and recorded before and after drug administration.

-

Data Analysis: Changes in mean arterial pressure and heart rate from baseline were calculated and compared between the vehicle and this compound treated groups.

In Vitro Electrophysiology in Rat Hippocampal Slices (Adapted from Hill et al., 2020)

This protocol details the method for evaluating the anticonvulsant effects of this compound on epileptiform activity in brain slices.

Caption: Workflow for in vitro electrophysiology in hippocampal slices.

Methodology:

-

Slice Preparation: Acute hippocampal slices were prepared from rats.

-

Induction of Epileptiform Activity: Slices were perfused with artificial cerebrospinal fluid (aCSF) containing a high concentration of potassium to induce spontaneous epileptiform discharges.

-

Electrophysiological Recording: Extracellular field potentials were recorded from the CA3 region of the hippocampus.

-

Drug Application: After establishing a stable baseline of epileptiform activity, this compound was applied to the perfusion bath at various concentrations.

-

Data Analysis: The frequency and amplitude of the epileptiform events were measured before and after drug application to determine the inhibitory effect of this compound and calculate the IC₅₀.

Conclusion

This compound is a valuable pharmacological tool for studying the physiological and pathophysiological roles of the adenosine A1 receptor. Its high potency and selectivity make it a lead compound for the potential development of therapeutic agents targeting conditions such as epilepsy, cardiac arrhythmias, and chronic pain. The detailed information on its chemical properties, biological activities, and experimental protocols provided in this guide serves as a comprehensive resource for the scientific community, aiming to facilitate further research and drug development efforts in the field of adenosinergic signaling.

Unlocking the Therapeutic Potential of SDZ-WAG994: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

SDZ-WAG994, a potent and selective adenosine (B11128) A1 receptor agonist, has demonstrated significant therapeutic promise in preclinical models, particularly in the realm of neurology for the treatment of status epilepticus. This technical guide provides a comprehensive analysis of the available scientific data on this compound, including its mechanism of action, preclinical efficacy, and the experimental methodologies employed in its evaluation. While early clinical investigations for cardiovascular and analgesic indications suggested a favorable safety profile, the development of this compound was ultimately discontinued. This document aims to serve as a detailed resource for the scientific community, summarizing key quantitative data, outlining experimental protocols, and visualizing its biological pathways to inform future research and drug development endeavors in the adenosine signaling space.

Core Pharmacology and Mechanism of Action

This compound is a selective agonist for the adenosine A1 receptor (A1R), a G-protein coupled receptor. Its primary mechanism of action involves the activation of A1R, which leads to a cascade of intracellular events ultimately resulting in neuronal hyperpolarization and inhibition of neurotransmitter release.

Activation of the A1R by this compound is coupled to inhibitory G-proteins (Gi/o). This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Furthermore, the βγ-subunits of the G-protein can directly modulate ion channel activity. Key downstream effects include:

-

Inhibition of voltage-gated calcium channels (VGCCs): This reduces calcium influx into the presynaptic terminal, thereby decreasing the release of excitatory neurotransmitters such as glutamate.

-

Activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels: This leads to an efflux of potassium ions, causing hyperpolarization of the neuronal membrane and making it less likely to fire an action potential.

These actions collectively contribute to the potent anticonvulsant effects observed in preclinical studies.

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from preclinical evaluations of this compound.

Table 1: Receptor Binding Affinity and Potency

| Parameter | Value | Species/Tissue | Reference |

| Ki (A1 Receptor) | 23 nM | - | [1][2] |

| Ki (A2A Receptor) | >10,000 nM | - | [1][2] |

| Ki (A2B Receptor) | >25,000 nM | - | [1][2] |

| Ki (Lipolysis Inhibition) | 8 nM | Rat Adipocytes | [1][2] |

| IC50 (Epileptiform Activity) | 52.5 nM | Rat Hippocampal Slices | [3][4] |

Table 2: In Vivo Anticonvulsant Efficacy in a Mouse Model of Status Epilepticus

| Treatment Group | Dosage | Outcome | Reference |

| This compound | 1 mg/kg (3x i.p. injections) | Majority of mice became seizure-free. All WAG-treated mice survived. | [3][4] |

| This compound | 0.3 mg/kg (3x i.p. injections) | Anticonvulsant effects were retained. | [3][4] |

| Diazepam (Control) | 5 mg/kg (3x i.p. injections) | Did not attenuate status epilepticus. | [3][4] |

Detailed Experimental Protocols

In Vitro Inhibition of Epileptiform Activity

This protocol details the methodology used to determine the IC50 of this compound in suppressing continuous epileptiform activity in rat hippocampal slices.[3]

-

Tissue Preparation: Horizontal combined entorhinal cortex/hippocampus slices were prepared from rats.

-

Induction of Epileptiform Activity: Continuous epileptiform activity (CEA) was induced in the hippocampal CA3 subregion by perfusion with artificial cerebrospinal fluid (aCSF) containing 8 mM K+.

-

Electrophysiological Recording: Extracellular field potentials (FPs) were recorded in the CA3 stratum pyramidale using electrodes with a resistance of < 3 MΩ, placed approximately 100 μm below the slice surface. FPs were amplified, low-pass filtered at 1 kHz, and sampled at 5 kHz.

-

Pharmacological Testing: After stabilization of epileptiform activity (~40 minutes), this compound was bath-applied at various concentrations to determine its effect on the incidence, duration, and amplitude of CEA.

-

Data Analysis: FP data was analyzed to characterize CEA parameters. The concentration-response curve for the inhibitory effect of WAG on CEA event incidence was used to calculate the IC50 value.

References

SDZ-WAG994: A Pharmacological Tool for Adenosine A1 Receptor Studies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

SDZ-WAG994, chemically known as N6-cyclohexyl-2'-O-methyladenosine, is a potent and selective agonist for the adenosine (B11128) A1 receptor (A1R). Its high affinity for the A1R, coupled with significantly lower affinity for other adenosine receptor subtypes, establishes it as a valuable pharmacological tool for investigating A1R-mediated physiological and pathological processes. This technical guide provides a comprehensive overview of this compound, including its binding and functional characteristics, detailed experimental protocols for its use in A1R studies, and a summary of its key applications.

Physicochemical Properties

| Property | Value |

| Molecular Weight | 363.41 g/mol [1] |

| Molecular Formula | C17H25N5O4[1] |

| CAS Number | 130714-47-5[1] |

| Solubility | Soluble in DMSO and 1.1eq. NaOH[1] |

| Purity | ≥99%[1] |

| Storage | Desiccate at +4°C[1] |

Pharmacological Data

Binding Affinity

The selectivity of this compound for the adenosine A1 receptor has been demonstrated through radioligand binding assays. The following table summarizes the reported binding affinities (Ki) of this compound for various adenosine receptor subtypes.

| Receptor Subtype | Ki (nM) | Species | Reference |

| A1 | 23 | - | [1] |

| A2A | >10,000 | - | [1] |

| A2B | >25,000 | - | [1] |

Functional Activity

This compound has been shown to be a potent agonist in functional assays, effectively modulating downstream signaling pathways upon A1R activation.

| Assay Type | Parameter | Value (nM) | System | Reference |

| Inhibition of Lipolysis | Ki | 8 | Rat Adipocytes | [1] |

| Inhibition of Epileptiform Activity | IC50 | 52.5 | Rat Hippocampal Slices | [2][3] |

Adenosine A1 Receptor Signaling Pathway

Activation of the A1R by an agonist like this compound initiates a cascade of intracellular events. The A1R primarily couples to inhibitory G-proteins (Gi/o). This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, A1R activation can modulate other signaling pathways, including the activation of phospholipase C (PLC) and the regulation of various ion channels.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to study A1R pharmacology.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity of this compound for the A1R.

Materials:

-

Cell membranes expressing the adenosine A1 receptor.

-

Radioligand: [³H]DPCPX (a selective A1R antagonist).

-

This compound (or other competing ligand).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the A1R in a suitable buffer and prepare a membrane fraction by centrifugation.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

A fixed concentration of [³H]DPCPX.

-

Increasing concentrations of this compound.

-

Membrane preparation.

-

Binding buffer to a final volume.

-

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [³H]DPCPX (IC50). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.

Functional Assay: cAMP Measurement

This protocol measures the ability of this compound to inhibit adenylyl cyclase activity, a key downstream effect of A1R activation.

Materials:

-

Intact cells expressing the adenosine A1 receptor.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

This compound.

-

Cell culture medium.

-

Phosphodiesterase inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Cell Seeding: Seed cells expressing the A1R in a 96-well plate and allow them to attach overnight.

-

Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor for a short period.

-

Stimulation: Add increasing concentrations of this compound to the wells, followed by a fixed concentration of forskolin to stimulate adenylyl cyclase.

-

Incubation: Incubate the plate at 37°C for a defined time to allow for cAMP production.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the inhibition of forskolin-stimulated cAMP production against the concentration of this compound to determine the EC50 value.

Functional Assay: GTPγS Binding

This assay directly measures the activation of G-proteins coupled to the A1R.

Materials:

-

Cell membranes expressing the adenosine A1 receptor.

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

This compound.

-

GDP.

-

Assay buffer (containing MgCl₂, NaCl, and a buffer such as HEPES or Tris-HCl).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Membrane preparation.

-

GDP.

-

Increasing concentrations of this compound.

-

Assay buffer.

-

-

Pre-incubation: Pre-incubate the plate for a short period.

-

Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for a defined time.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold wash buffer.

-

Counting: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the concentration of this compound to determine the EC50 and Emax values.

Conclusion

This compound is a powerful and selective pharmacological tool for the in-depth study of the adenosine A1 receptor. Its high affinity and selectivity, combined with its demonstrated efficacy in functional assays, make it an invaluable reagent for researchers in academia and industry. The detailed protocols provided in this guide offer a starting point for the successful implementation of this compound in various experimental paradigms to further elucidate the role of the A1R in health and disease.

References

- 1. rndsystems.com [rndsystems.com]

- 2. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of SDZ-WAG994 in Mice

These application notes provide a detailed protocol for the in vivo administration of SDZ-WAG994 to mice, primarily based on its application as a potent and selective adenosine (B11128) A1 receptor agonist. The information is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a potent and selective agonist for the adenosine A1 (A1) receptor, with Ki values of 23 nM for the A1 receptor, and >10,000 nM and 25,000 nM for the A2A and A2B receptors, respectively. Its activation of the A1 receptor leads to various physiological effects, including the attenuation of neurotransmitter release and a reduction in neuronal excitability[1]. This has led to its investigation as a potential therapeutic agent, particularly for conditions such as status epilepticus[1][2][3][4][5][6][7][8].

Quantitative Data Summary

The following tables summarize the key quantitative data related to the in vivo administration of this compound in mice, as reported in the literature.

Table 1: In Vivo Efficacy of this compound in a Mouse Model of Kainic Acid-Induced Status Epilepticus

| Dosage (intraperitoneal) | Treatment Regimen | Outcome | Reference |

| 0.3 mg/kg | Three injections at 20-minute intervals | Attenuated status epilepticus | [2][4] |

| 1 mg/kg | Three injections at 20-minute intervals | Majority of mice were seizure-free | [2][4] |

Table 2: Physicochemical and In Vitro Data for this compound

| Parameter | Value | Reference |

| Molecular Weight | 363.41 g/mol | |